molecular formula C8H11NO2 B13834206 4,6-Methanocyclopent[e]-1,3-oxazin-2(3H)-one,hexahydro-,(4S,4aR,6S,7aR)-(9CI)

4,6-Methanocyclopent[e]-1,3-oxazin-2(3H)-one,hexahydro-,(4S,4aR,6S,7aR)-(9CI)

Katalognummer: B13834206
Molekulargewicht: 153.18 g/mol
InChI-Schlüssel: NFAWHNNKPPKCIN-BNHYGAARSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Methanocyclopent[e]-1,3-oxazin-2(3H)-one, hexahydro-, (4S,4aR,6S,7aR)-(9CI) is a complex organic compound characterized by its unique structural features

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Methanocyclopent[e]-1,3-oxazin-2(3H)-one, hexahydro-, (4S,4aR,6S,7aR)-(9CI) typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Methanocyclopent[e]-1,3-oxazin-2(3H)-one, hexahydro-, (4S,4aR,6S,7aR)-(9CI) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4,6-Methanocyclopent[e]-1,3-oxazin-2(3H)-one, hexahydro-, (4S,4aR,6S,7aR)-(9CI) has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4,6-Methanocyclopent[e]-1,3-oxazin-2(3H)-one, hexahydro-, (4S,4aR,6S,7aR)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4,6-Methanocyclopent[e]-1,3-oxazin-2(3H)-one, hexahydro-, (4S,4aR,6S,7aR)-(9CI) include other oxazinones and related heterocyclic compounds. Examples include:

Uniqueness

The uniqueness of 4,6-Methanocyclopent[e]-1,3-oxazin-2(3H)-one, hexahydro-, (4S,4aR,6S,7aR)-(9CI) lies in its specific structural configuration and the resulting chemical properties

Eigenschaften

Molekularformel

C8H11NO2

Molekulargewicht

153.18 g/mol

IUPAC-Name

(1S,3R,7S,8R)-4-oxa-6-azatricyclo[5.2.1.03,8]decan-5-one

InChI

InChI=1S/C8H11NO2/c10-8-9-6-2-4-1-5(6)7(3-4)11-8/h4-7H,1-3H2,(H,9,10)/t4-,5+,6-,7+/m0/s1

InChI-Schlüssel

NFAWHNNKPPKCIN-BNHYGAARSA-N

Isomerische SMILES

C1[C@H]2C[C@H]3[C@@H]1[C@@H](C2)OC(=O)N3

Kanonische SMILES

C1C2CC3C1C(C2)OC(=O)N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.